Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ALLYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with an allyl group, a trifluoromethyl phenyl group, and a carboxylate group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ALLYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Trifluoromethyl Phenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the quinoline core reacts with a trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst.
Carboxylation: The final step involves the carboxylation of the quinoline derivative using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Epoxides: Formed from the oxidation of the allyl group.
Alcohols: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Various substituted quinoline derivatives can be synthesized through electrophilic aromatic substitution.
Scientific Research Applications
ALLYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ALLYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2,7,7-TRIMETHYL-5-OXO-N-(2-PYRIDINYL)-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 2,7,7-TRIMETHYL-5-OXO-4-(2-THIENYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 2,7,7-TRIMETHYL-5-OXO-4-{5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FURYL}-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of ALLYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and the trifluoromethyl phenyl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C23H24F3NO3 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
prop-2-enyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H24F3NO3/c1-5-10-30-21(29)18-13(2)27-16-11-22(3,4)12-17(28)20(16)19(18)14-8-6-7-9-15(14)23(24,25)26/h5-9,19,27H,1,10-12H2,2-4H3 |
InChI Key |
PGSXCMLQDMJNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)OCC=C |
Origin of Product |
United States |
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